molecular formula C25H19BrF3N3O2S B3014749 2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 1226447-80-8

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Cat. No. B3014749
CAS RN: 1226447-80-8
M. Wt: 562.41
InChI Key: WBHJOEKHIPQGLG-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H19BrF3N3O2S and its molecular weight is 562.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • This compound is part of the 2,5-disubstituted 1,3,4-oxadiazole compounds, which have garnered interest for their pharmacological activities. Researchers synthesized a series of these compounds, finding them active against various microbial species. Their antimicrobial properties and lower toxicity make them candidates for further biological screening (Gul et al., 2017).
  • Another study synthesized derivatives with similar structures, focusing on their antibacterial activity. These derivatives demonstrated significant activity, highlighting their potential in antimicrobial applications (Ramalingam et al., 2019).

Antitumor and Anticancer Properties

  • A study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, including similar compounds, and evaluated their antitumor activity. Some derivatives showed considerable anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Yurttaş et al., 2015).
  • Similarly, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were studied for anticancer activity, with some compounds showing high selectivity and efficacy against human lung adenocarcinoma cells. This study underscores the potential of these compounds in cancer treatment (Evren et al., 2019).

Molecular Docking and Computational Studies

  • The synthesis of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, including structurally related compounds, was studied for their antimicrobial activity. The study also involved computational calculations to better understand the compounds' properties, demonstrating the synergy between experimental and theoretical approaches in drug discovery (Fahim & Ismael, 2019).

Synthesis Techniques and Mechanism Analysis

  • Research has been conducted on the synthesis techniques and mechanisms of similar imidazole compounds. Understanding the synthesis process and reaction mechanisms is crucial for optimizing production and exploring new applications (Hu Zhi-zhi, 2009).

properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrF3N3O2S/c1-16-2-8-19(9-3-16)31-23(33)15-35-24-30-14-22(17-4-6-18(26)7-5-17)32(24)20-10-12-21(13-11-20)34-25(27,28)29/h2-14H,15H2,1H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHJOEKHIPQGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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